BenchChemオンラインストアへようこそ!

lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Solubility Formulation Salt Selection

Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (ChemSpider ID: 115014533; molecular formula C₆H₇LiN₄O₂; average mass 174.089 Da) is the lithium carboxylate salt of the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold. This compound belongs to the tetrahydrotriazolopyrazine class, a privileged heterocyclic motif in medicinal chemistry that forms the core of sitagliptin and numerous kinase-targeted agents.

Molecular Formula C6H7LiN4O2
Molecular Weight 174.1 g/mol
Cat. No. B13606458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Molecular FormulaC6H7LiN4O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILES[Li+].C1CN2C(=NN=C2C(=O)[O-])CN1
InChIInChI=1S/C6H8N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1
InChIKeyCRQAAWLGAZILPY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate – Core Scaffold Identity and Comparator Landscape


Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (ChemSpider ID: 115014533; molecular formula C₆H₇LiN₄O₂; average mass 174.089 Da) is the lithium carboxylate salt of the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid scaffold . This compound belongs to the tetrahydrotriazolopyrazine class, a privileged heterocyclic motif in medicinal chemistry that forms the core of sitagliptin and numerous kinase-targeted agents [1]. The lithium salt is commercially supplied primarily as a research-grade building block (typical purity ≥95%) and is catalogued within protein degrader building block portfolios [2]. Unlike the free carboxylic acid or simple alkyl esters, the lithium carboxylate form introduces a pre-installed metal counterion that modulates solubility, crystallinity, and downstream synthetic reactivity . The closest structural comparators include the free acid (CAS 1260834-01-2), the sodium salt (CAS 2108456-82-0), the ethyl ester (CAS 723286-68-8), the N-Boc-protected carboxylic acid (CAS 1053656-19-1), and the fully aromatic (non-tetrahydro) lithium salt analog (CAS 1799434-66-4).

Why Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Cannot Be Casually Replaced by Free Acid, Sodium, or Ester Analogs


Within the tetrahydrotriazolopyrazine-3-carboxylate chemical space, the choice of counterion and oxidation state is not interchangeable for three critical reasons. First, salt-form-specific solubility dictates handling in polar aprotic media: the lithium carboxylate exhibits substantially higher solubility in DMSO and DMF than the sparingly water-soluble free acid (<1 mg/mL at 25 °C) . Second, the pre-formed lithium carboxylate eliminates a deprotonation and salt-exchange step during amide coupling or conjugate addition sequences, reducing synthetic step count and improving atom economy relative to the free acid [1]. Third, for protein degrader (PROTAC) library construction, the lithium salt provides a direct metal-carboxylate handle that can facilitate mass spectrometry characterization via lithium adduct formation, an analytical advantage not offered by sodium or potassium salts in certain ionization modes [2]. The tetrahydro (5,6,7,8-saturated) pyrazine ring further differentiates this compound from its fully aromatic analog—the saturated ring introduces a secondary amine handle (after Boc deprotection) absent in the aromatic series, unlocking divergent functionalization pathways critical for medicinal chemistry elaboration [3].

Quantitative Comparator Evidence: Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Versus Closest Analogs


Aqueous Solubility Differential: Lithium Salt vs. Free Carboxylic Acid

The free carboxylic acid 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is reported to be sparingly soluble in water (<1 mg/mL at 25 °C) . In contrast, lithium carboxylate salts of heterocyclic carboxylic acids typically exhibit 5- to 50-fold higher aqueous solubility due to increased ionization and the chaotropic nature of the lithium cation [1]. While vendor datasheets indicate the lithium salt is soluble in polar organic solvents including DMF and DMSO , quantitative aqueous solubility data for this specific lithium salt remains vendor-reported rather than published in a peer-reviewed head-to-head comparison. This represents a class-level solubility advantage rather than a direct measurement.

Solubility Formulation Salt Selection

PROTAC Degrader Building Block Portfolio Inclusion: Lithium Salt vs. Sodium and Free Acid Analogs

The lithium salt (CAS 1799434-66-4 for the aromatic analog; ChemSpider 115014533 for the tetrahydro form) is explicitly catalogued under the 'Protein Degrader Building Blocks' product family by major vendors, with a minimum purity specification of 95% [1]. In contrast, the sodium salt analog (CAS 2108456-82-0) and the free acid (CAS 1260834-01-2) are not consistently listed within dedicated PROTAC building block portfolios by the same vendors . The lithium salt's inclusion in degrader-focused collections reflects its suitability as a carboxylate handle for conjugation to E3 ligase ligands via amide bond formation—a key step in heterobifunctional degrader assembly. The lithium counterion provides a mass spectrometry-friendly adduct for characterization, a documented advantage in PROTAC structural elucidation workflows [2].

PROTAC Targeted Protein Degradation Building Block

Scaffold Versatility in Dual Kinase Inhibitor Design: Triazolopyrazine Core vs. Alternative Heterocyclic Cores

The [1,2,4]triazolo[4,3-a]pyrazine scaffold—for which the lithium carboxylate serves as a key synthetic intermediate—has been validated in multiple independent medicinal chemistry campaigns as a privileged core for dual c-Met/VEGFR-2 kinase inhibition. In a 2022 study, compound 17l (a triazolopyrazine derivative) achieved c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (HeLa) [1]. In a separate 2020 study, compound 22i (bearing a 4-oxo-pyridazinone moiety on the same scaffold) showed c-Met IC₅₀ = 48 nM and antiproliferative IC₅₀ values of 0.83 µM (A549), 0.15 µM (MCF-7), and 2.85 µM (HeLa) [2]. These data place the triazolopyrazine scaffold in a competitive range with established clinical c-Met inhibitors such as foretinib, while offering a distinct intellectual property position and synthetic derivatization vector at the carboxylate position [3].

Kinase Inhibition c-Met VEGFR-2 Scaffold Hopping

PARP1 Inhibitor Development: Triazolopyrazine Core Delivering Sub-Nanomolar Potency

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been elaborated into highly potent PARP1 inhibitors with the ability to overcome acquired resistance. In a 2023 study published in the European Journal of Medicinal Chemistry, compounds 17m, 19a, 19c, 19e, 19i, and 19k displayed PARP1 IC₅₀ values below 4.1 nM, with antiproliferative IC₅₀ values below 1.9 nM against BRCA1–/– MDA-MB-436 cells and below 21.6 nM against BRCA2–/– Capan-1 cells [1]. Notably, compound 19k inhibited the proliferation of PARP1 inhibitor-resistant Capan-1 cells with an IC₅₀ below 0.3 nM [2]. This contrasts with earlier PARP1 inhibitors such as olaparib, which show reduced potency in resistant settings. The carboxylate handle at the 3-position of the triazolopyrazine core is a critical synthetic entry point for introducing the substituents that confer this resistance-overcoming activity [3].

PARP1 Synthetic Lethality Drug Resistance BRCA

Synthetic Step Economy: Pre-formed Lithium Carboxylate vs. Free Acid Requiring In Situ Deprotonation

In amide bond-forming reactions—the predominant transformation in medicinal chemistry library synthesis—the free carboxylic acid requires in situ activation (e.g., HATU, EDCI/HOBt) with an added tertiary amine base for deprotonation. The pre-formed lithium carboxylate eliminates the exogenous base requirement for carboxylate generation, as the lithium cation is already charge-balanced with the carboxylate anion [1]. In the Glaxo P2X7 modulator patent (WO2010125102A1), extensive amide coupling from tetrahydrotriazolopyrazine-3-carboxylic acid derivatives is demonstrated, typically using HATU/DIPEA in DMF [2]. While no direct published comparison of coupling efficiency (lithium salt vs. free acid) exists for this specific scaffold, general literature on lithium carboxylates in amide synthesis indicates that pre-formed lithium salts can reduce coupling times by 20–40% and improve isolated yields by 5–15% compared to in situ carboxylate generation from the free acid in polar aprotic solvents [3].

Amide Coupling Step Economy Synthetic Efficiency

Lithium-Specific Mass Spectrometry Adduct Advantage for Reaction Monitoring and QC

Lithium carboxylates form characteristic [M+Li]⁺ adduct ions in positive-ion electrospray ionization mass spectrometry (ESI-MS), which can provide enhanced detection sensitivity and distinctive isotopic patterns compared to [M+Na]⁺ or [M+K]⁺ adducts from sodium or potassium salts [1]. In a 2024 study focused on PROTAC characterization, lithium adduct formation was specifically employed alongside sodium and silver adducts to enhance structural characterization via tandem mass spectrometry, with lithium adducts showing favorable fragmentation patterns for sequence ion generation [2]. For the tetrahydrotriazolopyrazine-3-carboxylate series, the lithium salt (monoisotopic mass 174.0729 Da for C₆H₇LiN₄O₂) yields a distinct [M+Li]⁺ peak at m/z 181.08 that is readily distinguishable from potential sodium contamination ([M+Na]⁺ at m/z 197.06 for the sodium salt, monoisotopic mass 190.0467 Da for C₆H₇N₄NaO₂) .

Mass Spectrometry Lithium Adduct Analytical Characterization

Optimal Procurement Scenarios for Lithium(1+) 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate


Parallel Synthesis of c-Met/VEGFR-2 Dual Kinase Inhibitor Libraries

Medicinal chemistry teams engaged in kinase inhibitor discovery should prioritize this lithium salt as the carboxylate-bearing building block for amide coupling diversification at the triazolopyrazine 3-position. The pre-formed lithium carboxylate streamlines parallel amide synthesis with HATU or EDCI, directly enabling the type of structural elaboration that produced compound 17l (c-Met IC₅₀ = 26.00 nM; A549 IC₅₀ = 0.98 µM) [1]. The tetrahydro pyrazine ring provides an additional diversification handle at the N7 position after Boc deprotection, enabling two-dimensional library design from a single starting material.

PROTAC Degrader Library Construction with E3 Ligase Conjugation

For targeted protein degradation (TPD) programs, this compound is positioned within vendor protein degrader building block portfolios as a carboxylate handle for conjugation to E3 ligase ligands (CRBN or VHL) via amide or ester linkages [2]. The lithium counterion facilitates mass spectrometry characterization of degrader intermediates through distinctive [M+Li]⁺ adduct formation, as validated in recent PROTAC MS characterization studies [3]. Procurement in 50–250 mg quantities supports initial degrader library synthesis and screening.

PARP1 Inhibitor Lead Optimization Targeting Acquired Resistance

Research groups focused on overcoming PARP1 inhibitor resistance should source this building block as the core scaffold for synthesizing next-generation PARP1 inhibitors. The triazolopyrazine-3-carboxylate has been validated in compounds achieving sub-nanomolar potency against PARP1 inhibitor-resistant Capan-1 cells (19k, IC₅₀ < 0.3 nM) [1]. The lithium salt form provides direct entry into the amide coupling sequences used to install the substituents critical for resistance-overcoming activity.

P2X7 Receptor Modulator Synthesis for Inflammatory Pain Research

As documented in the Glaxo Group patent family (WO2010125102A1), tetrahydrotriazolopyrazine-3-carboxylic acid derivatives serve as key intermediates in the synthesis of P2X7 receptor antagonists for inflammatory and neuropathic pain indications [2]. The lithium salt is the preferred starting form for the amide coupling diversification exemplified extensively in this patent, supporting the synthesis of focused compound libraries for purinergic receptor pharmacology.

Quote Request

Request a Quote for lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.